molecular formula C18H20ClF3N4O B11672355 N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11672355
M. Wt: 400.8 g/mol
InChI Key: HOXRFAJAFIGRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C18H16ClF3N4O This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a tert-butyl group

Preparation Methods

The synthesis of N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Cyclocondensation Reactions

  • Precursors : 5-aminopyrazoles react with β-diketones or enaminones to form the fused ring system .

  • Conditions : Solvent-mediated (e.g., acetic acid reflux) vs. solvent-free methods influence regioselectivity. Solvent-free conditions favor keto forms of β-diketones, leading to specific product regioisomers .

  • Outcome : Formation of the pyrazolo[1,5-a]pyrimidine core with substituents like trifluoromethyl groups .

Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling : Introduces aryl groups (e.g., phenyl) via coupling of arylboronic acids with halogenated pyrazolo[1,5-a]pyrimidine precursors.

    • Reagents : Palladium catalysts (e.g., Pd(OAc)₂), bases (e.g., K₂CO₃).

    • Conditions : Elevated temperatures, polar aprotic solvents.

Functionalization of Substituents

  • Carboxamide Formation : Amide bond formation via coupling of carboxylic acids with tert-butylamine under standard conditions (e.g., EDC/HOBt) .

  • Substitution Reactions : Chlorine at position 3 may undergo nucleophilic substitution (e.g., with amines) under basic conditions .

Key Reaction Types

Reaction Type Mechanism Reagents/Conditions Outcome
Cyclocondensation Reaction of 5-aminopyrazole with β-diketones/enaminonesAcetic acid reflux (solvent-mediated) or solvent-freeForms pyrazolo[1,5-a]pyrimidine core with substituents
Suzuki Coupling Palladium-catalyzed coupling of arylboronic acids with halogenated precursorsPd(OAc)₂, K₂CO₃, DMF, 80–100°CIntroduces aryl groups (e.g., phenyl) into the scaffold
Amide Bond Formation Coupling of carboxylic acids with tert-butylamineEDC, HOBt, DMAP, DMF, rtForms N-tert-butyl carboxamide substituent
Substitution Nucleophilic aromatic substitution at position 3Amine nucleophiles, K₂CO₃, DMF, 50–60°CReplaces chlorine with amines (e.g., tert-butylamine)

Influence of Substituents on Reactivity

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing intermediates and directing electrophilic substitution .

  • tert-Butyl Group : Bulky substituent at the carboxamide position may sterically hinder reactions at adjacent sites .

  • Chlorine Substituent : Acts as a leaving group for nucleophilic substitution, enabling functionalization at position 3 .

Biological Activity Correlation

  • Structure–Activity Relationships (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl) and bulky substituents (e.g., tert-butyl) improve binding affinity to targets like MmpL3 in tuberculosis research .

  • Cytotoxicity : Substituent positioning and electronic effects influence activity profiles, as seen in CDK2 inhibitor derivatives .

Challenges and Optimization Strategies

  • Regioselectivity Control : Solvent choice (e.g., acetic acid vs. solvent-free) dictates reaction pathways in cyclocondensation .

  • Scalability : Microwave-assisted methods reduce reaction times and improve yields in cross-coupling.

  • Purification : Advanced chromatography required due to complex molecular architecture .

Scientific Research Applications

2.1 Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Research focused on its ability to inhibit the influenza A virus polymerase has shown promising results. The compound was evaluated for its effectiveness in disrupting the PA-PB1 interface of the viral polymerase, which is crucial for viral replication. In vitro assays demonstrated that modifications to the compound's structure could enhance its inhibitory activity against influenza A virus strains, suggesting avenues for further optimization and development as an antiviral drug .

2.2 Antimicrobial Activity

In addition to its antiviral properties, N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been evaluated for antimicrobial activity. Various derivatives of this compound have been synthesized and tested against a range of bacterial strains. The results indicated that certain modifications could significantly improve antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

2.3 Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases. The structure-activity relationship (SAR) studies conducted on related compounds indicate that this class of compounds could be optimized for enhanced anti-inflammatory effects .

Case Studies

3.1 Influenza Virus Inhibition Study

A notable study examined the efficacy of this compound in inhibiting influenza A virus replication. The study utilized plaque reduction assays to measure antiviral activity in MDCK cells infected with the A/PR/8/34 (PR8) strain of the virus. Results showed that the compound exhibited significant antiviral activity compared to control agents like ribavirin .

3.2 Antimicrobial Evaluation

Another investigation focused on synthesizing various derivatives of this compound and assessing their antimicrobial properties against clinically relevant pathogens. The study employed standard antimicrobial susceptibility testing methods and revealed that several derivatives displayed enhanced activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibits influenza A virus polymerase
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential 5-lipoxygenase inhibitor

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Biological Activity

N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClF3N4O
  • Molecular Weight : 409.84 g/mol

This compound features a unique structure that includes multiple functional groups conducive to various biological interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent . It exhibits activity against various bacterial strains, particularly those resistant to conventional treatments. For instance, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis with an IC50 value indicating effective inhibition at low concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties . In vitro studies demonstrated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity index for COX-2 inhibition suggests that it may provide therapeutic benefits similar to existing NSAIDs but with potentially reduced side effects .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:

  • COX Inhibition : The compound selectively inhibits COX enzymes which play a pivotal role in the synthesis of prostaglandins involved in inflammation.
  • Membrane Disruption : It has been suggested that this compound disrupts bacterial cell membrane integrity, leading to cell death in susceptible strains.

Study 1: Antimicrobial Activity

In a recent study assessing various derivatives of pyrazolo compounds, this compound was tested against M. tuberculosis. The results indicated an MIC (minimum inhibitory concentration) of 2 µM against actively replicating bacteria and 8 µM against non-replicating persistent forms .

CompoundMIC (µM)Activity Type
N-tert-butyl...2Actively Replicating
N-tert-butyl...8Non-replicating Persistent

Study 2: Anti-inflammatory Efficacy

Another study evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. Results showed a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like celecoxib:

TreatmentEdema Reduction (%)
N-tert-butyl...72
Celecoxib65

These findings suggest that the compound not only possesses antimicrobial properties but also offers considerable anti-inflammatory effects.

Properties

Molecular Formula

C18H20ClF3N4O

Molecular Weight

400.8 g/mol

IUPAC Name

N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H20ClF3N4O/c1-17(2,3)24-16(27)14-13(19)15-23-11(10-7-5-4-6-8-10)9-12(18(20,21)22)26(15)25-14/h4-8,11-12,23H,9H2,1-3H3,(H,24,27)

InChI Key

HOXRFAJAFIGRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NN2C(CC(NC2=C1Cl)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.